18-Demethyl Etonogestrel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Contraceptive Implants

18-Demethyl Etonogestrel: is a key component in contraceptive implants like Nexplanon and Implanon, which are subdermal devices providing long-acting reversible contraception . These implants release a controlled amount of etonogestrel, preventing ovulation and thereby offering a highly effective birth control method. They are particularly beneficial for women seeking a low-maintenance solution without the daily adherence required by oral contraceptives.

Menstrual Regulation

Research indicates that etonogestrel implants can influence menstrual patterns. While some users experience irregular bleeding, others may find a reduction in menstrual flow or complete cessation of periods . This application is particularly useful for individuals seeking relief from heavy menstrual bleeding or painful periods.

Extended Use Beyond Approval Period

Emerging studies suggest that the efficacy of etonogestrel implants may extend beyond the initial approval period of three years. This could potentially reduce the frequency of medical interventions for implant replacement, offering a longer duration of contraception with a single device .

HIV Prevention

Recent pharmacokinetic studies have explored the use of etonogestrel in combination with antiretroviral drugs like islatravir for HIV prevention . This dual-purpose implant could simultaneously prevent HIV transmission and unplanned pregnancies, representing a significant advancement in public health.

Alternative to IUDs

Etonogestrel implants could serve as an effective alternative to intrauterine devices (IUDs) for certain populations, such as young girls or individuals with contraindications to IUDs . The implant’s discrete nature and ease of use make it a viable option for those seeking privacy and convenience.

Mécanisme D'action

- Etonogestrel is a synthetic progestin derived from desogestrel. It binds with high affinity to progesterone and estrogen receptors in various target organs, including the female reproductive tract, mammary gland, hypothalamus, and pituitary .

- Endometrial Changes : Etonogestrel alters the uterine lining (endometrium) to prevent the implantation of fertilized eggs .

- Etonogestrel affects several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Propriétés

IUPAC Name |

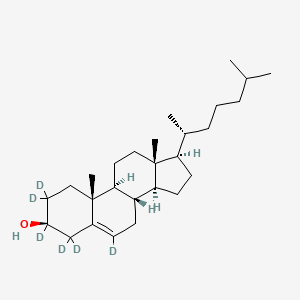

(8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-4-21(23)10-9-18-17-7-5-14-11-15(22)6-8-16(14)19(17)13(2)12-20(18,21)3/h1,11,16-19,23H,2,5-10,12H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLPWTJRPURMLR-OLGWUGKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 21680464 | |

CAS RN |

54024-10-1 |

Source

|

| Record name | 19-NORPREGN-4-EN-20-YN-3-ONE, 17-HYDROXY-11-METHYLENE-, (17ALPHA)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)